RyRs activator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

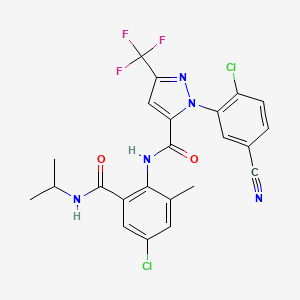

Molecular Formula |

C23H18Cl2F3N5O2 |

|---|---|

Molecular Weight |

524.3 g/mol |

IUPAC Name |

1-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |

InChI Key |

DXBACVIDBCHHCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ryanodine Receptor 2 (RyR2) Activators

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the fundamental mechanisms through which activators modulate the function of the Ryanodine Receptor 2 (RyR2), a critical intracellular calcium release channel predominantly expressed in cardiomyocytes. Understanding these mechanisms is paramount for the development of novel therapeutics targeting cardiovascular diseases.

The ryanodine receptors (RyRs) are a class of intracellular calcium channels.[1] The type 2 ryanodine receptor (RyR2) is crucial for releasing calcium from the sarcoplasmic reticulum in heart muscle cells, which triggers muscle contraction. Dysregulation of RyR2 activity is associated with various cardiac arrhythmias and heart failure.[2][3] RyR2 modulators, which can be activators or inhibitors, are compounds that influence the channel's activity to release calcium ions.[4]

Core Mechanism of Action: Sensitization to Calcium-Induced Calcium Release (CICR)

The primary mechanism of RyR2 activation in physiological contexts is Calcium-Induced Calcium Release (CICR). This process is initiated by a small influx of calcium ions (Ca²⁺) through L-type calcium channels on the cell membrane during an action potential. This initial Ca²⁺ binds to the cytosolic side of the RyR2 channel, triggering a massive release of Ca²⁺ from the sarcoplasmic reticulum (SR), leading to muscle contraction.

RyR2 activators generally function by sensitizing the channel to its primary ligand, Ca²⁺. This sensitization means that the channel is more likely to open at lower cytosolic Ca²⁺ concentrations than it normally would. This can occur through several mechanisms:

-

Direct Allosteric Modulation: Some activators bind directly to the RyR2 protein complex, inducing conformational changes that lower the energy barrier for channel opening in response to Ca²⁺.

-

Enhancement of Endogenous Activator Binding: Certain compounds can increase the affinity of RyR2 for endogenous activators like ATP and Ca²⁺ itself.

-

Modification of Post-Translational Modifications: Activators can influence the phosphorylation state of RyR2, which in turn modulates its sensitivity to Ca²⁺.

A consequence of RyR2 sensitization is the increased propensity for Store Overload-Induced Ca²⁺ Release (SOICR). SOICR is the spontaneous release of Ca²⁺ from the SR when its calcium load becomes excessive. Many RyR2 activators can lower the threshold for SOICR, which can be pro-arrhythmic.

Key Classes of RyR2 Activators and Their Mechanisms

Several classes of molecules are known to activate RyR2, each with a distinct, though often overlapping, mechanism of action.

1. Xanthines (e.g., Caffeine): Caffeine is a well-characterized RyR2 activator that increases the channel's open probability by sensitizing it to Ca²⁺. It does not directly open the channel but rather lowers the threshold for Ca²⁺-induced activation. This property makes caffeine a valuable tool in experimental cardiology to assess SR Ca²⁺ content and RyR2 function.

2. Divalent Cations (e.g., Ca²⁺): Ca²⁺ itself is the primary physiological activator of RyR2. The channel possesses high-affinity activating Ca²⁺ binding sites on its cytosolic domain. At micromolar concentrations, Ca²⁺ binding promotes channel opening, while at millimolar concentrations, it can lead to inactivation.

3. Adenine Nucleotides (e.g., ATP): ATP, at physiological millimolar concentrations, acts as an allosteric activator of RyR2. It binds to the channel and increases its sensitivity to Ca²⁺, thereby promoting channel opening. This is particularly important during periods of high metabolic activity in the heart.

4. Kinase Inhibitors: Interestingly, some Class I kinase inhibitors that target ATP-binding pockets have been shown to activate RyR2. This off-target effect is thought to be due to direct binding to the RyR2 channel, leading to an increased propensity for SOICR and potential cardiotoxicity.

Signaling Pathways and Experimental Workflows

The activation of RyR2 is a tightly regulated process involving multiple signaling pathways and can be investigated through various experimental workflows.

Signaling Pathway of RyR2 Activation

Caption: Signaling pathway of Calcium-Induced Calcium Release (CICR) and modulation by RyR2 activators.

Experimental Workflow for Characterizing RyR2 Activators

Caption: A typical experimental workflow for the characterization of novel RyR2 activators.

Quantitative Data on RyR2 Activation

The following table summarizes the effects of various activators on RyR2 function. Due to the generic nature of "RyR2 activator 2," specific quantitative data for a single compound is not applicable. Instead, this table presents a conceptual framework for the types of data generated in RyR2 activator studies.

| Activator Class | Example(s) | Typical Assay | Endpoint Measured | Typical Result | Reference(s) |

| Xanthines | Caffeine | Ca²⁺ imaging in HEK293 cells or cardiomyocytes | EC₅₀ for Ca²⁺ release | Lower EC₅₀ compared to baseline | |

| Single-channel recording | Open probability (Po) | Increased Po at a given [Ca²⁺] | |||

| Divalent Cations | Ca²⁺ | [³H]Ryanodine binding | Bell-shaped activation curve | Peak activation at µM [Ca²⁺] | |

| Adenine Nucleotides | ATP | Single-channel recording | Increased Po | Potentiation of Ca²⁺-induced activation | |

| Kinase Inhibitors | Class I Inhibitors | Ca²⁺ imaging in HEK293 cells | Frequency of spontaneous Ca²⁺ oscillations (SOICR) | Increased frequency of SOICR |

Experimental Protocols

1. [³H]Ryanodine Binding Assay

This assay is used to assess the binding of activators and inhibitors to the RyR2 channel. Ryanodine binds preferentially to the open state of the channel.

-

Preparation of SR Microsomes: Isolate SR vesicles from cardiac tissue.

-

Binding Reaction: Incubate SR microsomes with [³H]ryanodine in the presence of varying concentrations of the test compound and specific concentrations of Ca²⁺ and ATP.

-

Separation: Separate bound from free [³H]ryanodine by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting. An increase in binding suggests the compound favors the open state of the channel.

2. Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR2 channel.

-

Bilayer Formation: Form an artificial planar lipid bilayer across an aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Add SR vesicles containing RyR2 to the cis chamber (representing the cytoplasm) and induce fusion with the bilayer.

-

Recording: Apply a holding potential across the bilayer and record the ionic current flowing through the channel using sensitive amplifiers. The cis chamber is perfused with solutions containing known concentrations of Ca²⁺, ATP, and the test compound.

-

Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and mean closed time.

3. Ca²⁺ Imaging in Intact Cells

This method is used to visualize intracellular Ca²⁺ dynamics in response to a test compound in a cellular context.

-

Cell Loading: Load cells (either HEK293 cells expressing RyR2 or isolated cardiomyocytes) with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Perfusion: Place the cells on a microscope stage and perfuse with a physiological solution.

-

Stimulation/Application: Apply the test compound via perfusion. For cardiomyocytes, electrical field stimulation can be used to elicit action potentials and Ca²⁺ transients.

-

Image Acquisition: Acquire fluorescence images over time using a confocal microscope.

-

Analysis: Analyze the changes in fluorescence intensity to measure Ca²⁺ transient amplitude, decay kinetics, and the frequency and characteristics of spontaneous Ca²⁺ sparks or waves.

References

- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 2. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases | Annual Reviews [annualreviews.org]

- 3. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are RYR2 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Ryanodine Receptor Activators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel activators of ryanodine receptors (RyRs). Ryanodine receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling pathways. Their modulation presents a significant opportunity for the development of therapeutics for a range of diseases, including muscular dystrophies, cardiac arrhythmias, and neurodegenerative disorders, as well as for the development of novel insecticides.

This guide details various classes of novel RyR activators, their structure-activity relationships, and quantitative data on their potency. Furthermore, it provides detailed experimental protocols for key assays used in their characterization and visualizes the complex signaling pathways and experimental workflows.

Introduction to Ryanodine Receptors

Ryanodine receptors are large, tetrameric ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are responsible for the rapid release of stored calcium ions (Ca²⁺) into the cytoplasm, a critical step in cellular signaling. There are three main isoforms of RyRs in mammals:

-

RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[1]

-

RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[1][2]

-

RyR3: Expressed more widely at lower levels in various tissues, including the brain.[1]

The activity of RyR channels is finely regulated by a host of endogenous molecules, including Ca²⁺ itself, ATP, calmodulin (CaM), and various protein kinases and phosphatases. Dysregulation of RyR function is associated with numerous diseases, making them a key target for therapeutic intervention.

Novel Classes of Ryanodine Receptor Activators

The discovery of novel RyR activators has been driven by the need for more specific and potent pharmacological tools and potential therapeutic agents. Several distinct chemical classes of activators have been identified.

Diamide Insecticides

A major breakthrough in RyR pharmacology came with the discovery of diamide insecticides. These compounds are potent and highly selective activators of insect RyRs, leading to uncontrolled Ca²⁺ release and paralysis in susceptible insects. Their high selectivity for insect over mammalian RyRs makes them safe for mammals. The two main classes of diamide insecticides are the anthranilic diamides (e.g., chlorantraniliprole) and the phthalic diamides (e.g., flubendiamide).

Substituted Phenols

Simple substituted phenols, such as 4-chloro-m-cresol (4-CmC), are well-established activators of RyRs. These compounds are valuable research tools for studying RyR function. Structure-activity relationship studies have explored various substitutions on the phenol ring to modulate potency and selectivity.

Polysulfonated Naphthylureas

Suramin and its analogs are polysulfonated naphthylureas that have been identified as direct activators of the skeletal muscle RyR. Their mechanism of action is distinct from that of ATP, another endogenous activator.

Peptide Toxins and Peptidomimetics

Imperatoxin A (IpTxA), a peptide toxin isolated from scorpion venom, is a potent and specific activator of RyR1. Its discovery has spurred the development of peptidomimetics that aim to replicate its activity in a more drug-like format.

Xanthine Derivatives

Caffeine is a classical, albeit low-potency, activator of RyRs. Structure-activity relationship studies on various xanthine analogs have identified derivatives with improved potency, providing a scaffold for the design of novel activators.

Quantitative Data for Novel Ryanodine Receptor Activators

The potency of RyR activators is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response in a given assay. The following tables summarize the EC50 values for representative novel RyR activators.

| Activator Class | Compound | RyR Isoform | Assay | EC50 | Reference |

| Diamide Insecticides | Flubendiamide | Insect RyR | Ca²⁺ Release | 0.004-0.58 ppm | |

| Chlorantraniliprole | Insect RyR | Ca²⁺ Release | 0.01-0.05 ppm | ||

| Substituted Phenols | 4-Chloro-m-cresol (4-CmC) | RyR1 (skeletal muscle) | [³H]ryanodine binding | ~100 µM | |

| 4-Chloro-o-cresol (4-CoC) | RyR (skeletal muscle) | Ca²⁺ Release | 55 ± 14 µM | ||

| Polysulfonated Naphthylureas | Suramin | RyR1 (skeletal muscle) | [³H]ryanodine binding | ~60 µM | |

| NF307 (Suramin analog) | RyR1 (skeletal muscle) | [³H]ryanodine binding | 91 ± 7 µM (at 0.19 µM Ca²⁺) | ||

| NF307 (Suramin analog) | RyR1 (skeletal muscle) | [³H]ryanodine binding | 14.6 ± 3.5 µM (at 0.82 µM Ca²⁺) | ||

| Peptide Toxins | Imperatoxin A (IpTxA) | RyR1 | [³H]ryanodine binding | K_d ≈ 5–10 nM |

Synthesis of Novel Ryanodine Receptor Activators

The synthesis of novel RyR activators is a key step in their development and optimization. The synthetic strategies vary depending on the chemical class of the activator.

Synthesis of Diamide Insecticides

The synthesis of diamide insecticides such as flubendiamide and chlorantraniliprole involves multi-step synthetic routes. For example, the synthesis of flubendiamide can be achieved through the reaction of a substituted phthalic anhydride with an appropriate amine, followed by further functional group manipulations.

Conceptual Synthetic Scheme for a Diamide Activator

References

The Impact of Ryanodine Receptor Activators on Intracellular Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of prototypical Ryanodine Receptor (RyR) activators on intracellular calcium (Ca²⁺) release, with a primary focus on the cardiac isoform, RyR2. Due to the absence of a specific, universally recognized compound designated "RyRs activator 2" in scientific literature, this document will focus on well-characterized activators, namely caffeine and 4-chloro-m-cresol (4-CMC), to illustrate the principles of RyR activation and its consequences for cellular calcium homeostasis.

Core Principles of Ryanodine Receptor Activation

Ryanodine receptors are large conductance intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[1][2] Their primary function is to release stored Ca²⁺ into the cytosol, a critical step in various cellular processes, most notably excitation-contraction coupling in muscle cells.[3] The activation of RyRs, particularly RyR2 in cardiomyocytes, is a finely tuned process initiated by a small influx of Ca²⁺ through voltage-gated L-type calcium channels (LTCCs) in the plasma membrane, a mechanism known as calcium-induced calcium release (CICR).[3] Pathophysiological conditions or pharmacological interventions can lead to RyR hyperactivation, resulting in spontaneous Ca²⁺ release and potentially cellular dysfunction and arrhythmias.[2]

Pharmacological activators of RyRs are invaluable tools for studying the channel's function and its role in disease. These agents can directly modulate the channel's gating properties, increasing its open probability and sensitizing it to endogenous activators like cytosolic and luminal Ca²⁺.

Quantitative Analysis of RyR2 Activation

The following tables summarize the quantitative effects of caffeine and 4-chloro-m-cresol on various parameters of RyR2-mediated intracellular calcium release.

Table 1: Dose-Dependent Effects of Caffeine on RyR2 Function

| Parameter | Species/Cell Type | Caffeine Concentration | Observed Effect | Reference |

| EC₅₀ for RyR2 Activation | Bovine Cardiac | Diastolic-like solutions (pCa 7) | 9.0 ± 0.4 mM | |

| Ca²⁺ Spark Frequency | Permeabilized Ventricular Cardiomyocytes | 0.15 mM | ~75% increase | |

| Single RyR2 Opening Frequency | Permeabilized Ventricular Cardiomyocytes | 0.15 mM | ~150% increase | |

| SR Ca²⁺ Content | Permeabilized Rat Cardiac Trabeculae | 5 mM | 86.7 ± 3.5% of control | |

| 10 mM | 62.5 ± 5.1% of control | |||

| 20 mM | 37.8 ± 8.1% of control | |||

| 40 mM | 7.1 ± 1.9% of control | |||

| Intracellular Ca²⁺ Release | RINm5F cells | 1-30 mM | Dose-dependent increase | |

| Spontaneous Ca²⁺ Release Threshold (Luminal Ca²⁺) | HEK293 cells expressing RyR2 | 0.3 mM | Reduced to 86.3 ± 0.9% of control | |

| 1 mM | Reduced to 61.1 ± 1.5% of control | |||

| Spontaneous Ca²⁺ Oscillation Frequency | HEK293 cells expressing RyR2 | 0.3 mM | Increased to 143.9 ± 4.1% of control |

Table 2: Dose-Dependent Effects of 4-Chloro-m-cresol (4-CMC) on RyR Function

| Parameter | RyR Isoform | EC₅₀ for Activation | Reference |

| Ca²⁺ Release | RyR1 | ~0.2 mM | |

| RyR2 | ~0.4 mM | ||

| RyR3 | ~1.5 mM | ||

| SERCA Inhibition (IC₅₀) | - | 2-3 mM | |

| Ca²⁺ Release (EC₅₀) | Skeletal Muscle | 121 ± 20 µM | |

| SERCA Inhibition (IC₅₀) | Skeletal Muscle | 167 ± 8 µM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in RyR2 activation and a typical experimental workflow for assessing the impact of RyR activators on intracellular calcium release.

Caption: Signaling pathway of RyR2 activation in a cardiomyocyte.

Caption: Workflow for measuring activator-induced Ca²⁺ release.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Release in Cultured Cells

This protocol describes the measurement of RyR activator-induced calcium release in a cell line (e.g., HEK293) stably expressing RyR2, using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing RyR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

-

RyR activator stock solution (e.g., 100 mM caffeine in HBS)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Plate RyR2-expressing HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the loading solution for 30-45 minutes at 37°C.

-

Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.

-

-

Baseline Fluorescence Measurement:

-

Place the dish or plate on the fluorescence microscope or in the plate reader.

-

Acquire baseline fluorescence images or readings at the appropriate excitation/emission wavelengths (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

-

-

Application of RyR Activator:

-

For microscopy, gently add a concentrated solution of the RyR activator to the imaging buffer to achieve the desired final concentration (e.g., add 100 µL of 20 mM caffeine to 900 µL of HBS for a final concentration of 2 mM).

-

For plate readers with injectors, program the instrument to inject the activator solution while recording.

-

-

Recording of Calcium Transients:

-

Immediately after adding the activator, start recording the fluorescence intensity over time. The temporal resolution should be high enough to capture the rapid rise and decay of the calcium transient (e.g., every 1-2 seconds).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F - F₀) and F₀ is the baseline fluorescence.

-

Analyze parameters such as the peak amplitude, time to peak, and decay kinetics of the calcium transient.

-

Protocol 2: Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol outlines the method for incorporating isolated RyR2 channels into an artificial lipid bilayer to study the direct effects of activators on channel gating.

Materials:

-

Heavy sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue.

-

Planar lipid bilayer apparatus

-

Phospholipids (e.g., a 3:1 mixture of phosphatidylethanolamine and phosphatidylcholine) in n-decane

-

Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

-

Ca²⁺ and Mg²⁺ stock solutions for adjusting free concentrations

-

RyR activator stock solution

-

Low-noise amplifier and data acquisition system

Procedure:

-

Bilayer Formation:

-

"Paint" a lipid solution across a small aperture (100-250 µm) separating two chambers (cis and trans) in the bilayer apparatus.

-

Monitor the capacitance until a stable bilayer is formed.

-

-

Microsome Fusion:

-

Add a small aliquot of heavy SR microsomes to the cis chamber (representing the cytosolic side).

-

Create an osmotic gradient by adding a hyperosmotic solution to the cis chamber to facilitate vesicle fusion with the bilayer.

-

-

Channel Identification:

-

Apply a holding potential (e.g., +40 mV) across the bilayer and monitor for the characteristic single-channel currents of RyR2.

-

Confirm RyR2 identity by its conductance and sensitivity to known modulators like ryanodine.

-

-

Experimental Conditions:

-

Establish desired cytosolic (cis) and luminal (trans) Ca²⁺ and Mg²⁺ concentrations using appropriate buffers and chelators (e.g., EGTA, BAPTA).

-

For studying activators, typical diastolic conditions might be pCa 7 with MgATP in the cis chamber.

-

-

Application of Activator:

-

Add the RyR activator to the cis chamber at various concentrations.

-

-

Data Acquisition and Analysis:

-

Record single-channel currents at a high sampling rate (e.g., 10 kHz) and filter the data (e.g., at 1-2 kHz).

-

Analyze the recordings to determine the channel's open probability (Po), mean open time, mean closed time, and opening frequency.

-

Construct dose-response curves for the activator's effect on these parameters.

-

Conclusion

The activation of Ryanodine Receptors is a fundamental process in cellular calcium signaling. Pharmacological activators like caffeine and 4-chloro-m-cresol serve as essential research tools, allowing for the detailed investigation of RyR function and its dysregulation in disease states. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to explore the intricate mechanisms of RyR-mediated intracellular calcium release and to identify and characterize novel modulators of this critical ion channel.

References

- 1. Caffeine-induced Ca(2+) sparks in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Phenylpyrazole Ryanodine Receptor Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyrazole-based insecticides represent a significant class of commercially important compounds that exert their effects by targeting the insect ryanodine receptor (RyR). The RyR is a large homotetrameric calcium channel located on the sarcoplasmic and endoplasmic reticulum, playing a pivotal role in excitation-contraction coupling in muscle cells and calcium signaling in neurons. Phenylpyrazole activators lock the RyR in an open state, leading to uncontrolled release of intracellular calcium stores, which results in muscle dysfunction, paralysis, and ultimately, insect death.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpyrazole RyR activators, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Structure-Activity Relationship of Phenylpyrazole Derivatives

The insecticidal potency of phenylpyrazole derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the N-phenyl rings. While direct receptor binding affinities (EC50 or Ki values) for a broad range of phenylpyrazole analogs are not extensively reported in the public domain, numerous studies have established clear SAR trends based on whole-organism insecticidal activity (LC50 values).

Core Scaffold and Key Moieties

The fundamental phenylpyrazole scaffold is essential for activity. SAR studies have revealed that modifications at several key positions influence the insecticidal potency. Notably, many potent compounds are N-phenylpyrazole carboxamides.

Quantitative SAR Data

The following tables summarize the insecticidal activity of various N-phenylpyrazole derivatives against key lepidopteran pests, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Insecticidal Activity of N-phenylpyrazole Derivatives against Mythimna separata (Oriental Armyworm)

| Compound ID | R1 | R2 | R3 | R4 | LC50 (mg/L) | Reference |

| 7f | H | H | H | H | 0.0883 | [2] |

| 7o | Cl | H | H | H | 0.0712 | [2] |

| Chlorantraniliprole | - | - | - | - | 0.0679 | [2] |

| Cyantraniliprole | - | - | - | - | >0.1 (10% activity) | [2] |

Table 2: Insecticidal Activity of N-phenylpyrazole Derivatives against Plutella xylostella (Diamondback Moth)

| Compound ID | R1 | R2 | R3 | R4 | LC50 (mg/L) | Reference |

| 7f | H | H | H | H | 0.0042 | |

| Chlorantraniliprole | - | - | - | - | 0.0050 | |

| Cyantraniliprole | - | - | - | - | >0.01 (40% activity) | |

| 5g | F | H | F | H | <0.1 (84% activity at 0.1 mg/L) |

Table 3: Insecticidal Activity of Phenylpyrazole Derivatives with a 1,2,4-Oxadiazole Moiety against Mythimna separata

| Compound ID | R Group on Phenyl Ring | LC50 (mg/L) | Reference |

| II5 | 2-Cl, 3-Cl, 4-CF3 | 0.20 | |

| Chlorantraniliprole | - | 0.06 |

Key SAR Observations:

-

Substitution on the N-phenyl ring: The presence and position of electron-withdrawing groups, such as halogens (Cl, F) and trifluoromethyl (CF3), on the N-phenyl ring significantly influence insecticidal activity. For instance, compound 7o with a chloro substituent showed slightly higher potency against M. separata than the unsubstituted analog 7f .

-

Modifications to the pyrazole ring: The nature of the substituent at the 4-position of the pyrazole ring is critical. The presence of a cyano group in compound 5g contributes to its high activity against P. xylostella.

-

Amide linker: The carboxamide linker is a common feature in many potent phenylpyrazole RyR activators. The incorporation of bioisosteric replacements for the amide bond, such as the 1,2,4-oxadiazole moiety in compound II5 , has been explored, demonstrating that while active, it may not surpass the potency of the parent amide structures.

Experimental Protocols

The characterization of phenylpyrazole RyR activators relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

Calcium Imaging Assay

This in vitro functional assay directly visualizes the effect of compounds on intracellular calcium levels in insect neurons, providing evidence for RyR activation.

Objective: To determine if a test compound causes an increase in intracellular calcium concentration ([Ca2+]i) in insect neurons, indicative of RyR channel activation.

Materials:

-

Primary cultured neurons from insect ganglia (e.g., from third-instar larvae of Helicoverpa armigera).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Physiological saline solution for insects (e.g., Hanks' Balanced Salt Solution).

-

Test compounds and control compounds (e.g., chlorantraniliprole).

-

Confocal laser scanning microscope.

Procedure:

-

Cell Preparation: Isolate and culture central neurons from the target insect species on glass coverslips.

-

Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in physiological saline for 30-60 minutes at room temperature in the dark.

-

Washing: Gently wash the cells with fresh physiological saline to remove excess dye.

-

Imaging: Mount the coverslip onto the confocal microscope. Acquire a baseline fluorescence reading before application of the compound.

-

Compound Application: Add the test compound at the desired concentration to the cell culture medium.

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence intensity indicates a rise in intracellular calcium.

-

Controls: Use a known RyR activator like chlorantraniliprole as a positive control and a vehicle (e.g., DMSO) as a negative control.

[³H]-Ryanodine Binding Assay

This biochemical assay provides a quantitative measure of a compound's ability to interact with the RyR, as [³H]-ryanodine preferentially binds to the open state of the channel.

Objective: To determine the affinity of a test compound for the insect RyR by measuring its ability to displace or allosterically modulate the binding of radiolabeled ryanodine.

Materials:

-

Microsomal preparations from insect muscle tissue (e.g., thoracic muscle of houseflies).

-

[³H]-ryanodine.

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).

-

Test compounds and unlabeled ryanodine.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, combine the insect muscle microsomes, [³H]-ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Calculate the IC50 or Ki value of the test compound.

Signaling Pathways and Workflows

The activation of insect ryanodine receptors by phenylpyrazole insecticides triggers a cascade of events leading to cellular dysfunction and insect death.

References

Endogenous Activators of Ryanodine Receptors in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium-induced calcium release (CICR), a fundamental process in neuronal signaling.[1] Located on the endoplasmic reticulum (ER) membrane, these large tetrameric channels amplify calcium signals initiated by influx from the extracellular space or release from other intracellular stores. In neurons, RyRs play a critical role in a variety of physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.[2] Dysregulation of RyR activity has been implicated in several neurological and neurodegenerative disorders, making them a key target for therapeutic intervention.[3][4]

This technical guide provides a comprehensive overview of the core endogenous activators of RyRs in neurons, detailing their mechanisms of action, the experimental protocols used to study them, and their roles in neuronal signaling pathways.

Key Endogenous Activators and Their Mechanisms

The primary endogenous activators of RyRs in neurons are calcium itself, cyclic ADP-ribose (cADPR), and nicotinic acid adenine dinucleotide phosphate (NAADP). Sphingolipids have also been implicated, although their role is more complex and may involve modulation rather than direct activation.

Calcium (Ca²⁺): The Primary Activator via Calcium-Induced Calcium Release (CICR)

The most fundamental endogenous activator of RyRs is the calcium ion itself. A localized increase in cytosolic calcium concentration, often initiated by influx through voltage-gated calcium channels (VGCCs) or N-methyl-D-aspartate receptors (NMDARs), triggers the opening of nearby RyRs.[2] This process, known as calcium-induced calcium release (CICR), results in a larger, regenerative wave of calcium release from the ER, significantly amplifying the initial calcium signal.

The sensitivity of RyRs to calcium is biphasic; they are activated by micromolar concentrations of Ca²⁺ and inhibited by millimolar concentrations. This bell-shaped response is crucial for the precise temporal and spatial control of intracellular calcium signals.

Signaling Pathway for Calcium-Induced Calcium Release (CICR)

Caption: Calcium-Induced Calcium Release (CICR) signaling cascade in a neuron.

Cyclic ADP-Ribose (cADPR)

Cyclic ADP-ribose is a potent second messenger that sensitizes RyRs to calcium, thereby lowering the threshold for CICR. It is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme CD38. In neurons, the production of cADPR can be stimulated by various neurotransmitters and signaling molecules, including glutamate.

The precise mechanism of cADPR action is still under investigation, with some evidence suggesting it binds directly to RyRs, while other studies propose an indirect mechanism involving accessory proteins such as FK506-binding protein 12.6 (FKBP12.6) and calmodulin.

Signaling Pathway for cADPR-Mediated RyR Activation

Caption: cADPR signaling pathway leading to neuronal RyR activation.

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

NAADP is the most potent of the known endogenous calcium-mobilizing second messengers, acting at nanomolar concentrations. Its synthesis in neurons can be triggered by neurotransmitters like glutamate. The mechanism of NAADP-mediated calcium release is complex and appears to involve both RyRs and two-pore channels (TPCs) located on acidic organelles such as lysosomes. One proposed model suggests that NAADP initially triggers a localized calcium release from acidic stores via TPCs, which then activates RyRs on the ER through CICR, leading to a global calcium signal.

Signaling Pathway for NAADP-Mediated RyR Activation

References

- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. brainvta.tech [brainvta.tech]

- 4. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ryanodine Receptor Isoforms in Compound Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a family of intracellular calcium channels critical for regulating calcium signaling in a variety of tissues.[1] In mammals, three distinct isoforms—RyR1, RyR2, and RyR3—have been identified, each with a predominant tissue distribution and unique physiological roles. RyR1 is primarily found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is expressed more widely, particularly in the brain.[2][3][4] These isoforms share a high degree of sequence homology, yet subtle structural differences in their ligand binding sites lead to significant variations in their pharmacological profiles.[2] Understanding the isoform-specific interactions of various compounds is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

This technical guide provides an in-depth overview of the role of RyR1, RyR2, and RyR3 in compound binding. It summarizes quantitative data for key modulators, details common experimental protocols for studying these interactions, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Pharmacology of RyR Isoforms

The pharmacological responses of RyR isoforms to various compounds can be quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following tables summarize available quantitative data for several key RyR--targeting compounds. It is important to note that these values can vary depending on the experimental conditions, such as the presence of other allosteric modulators (e.g., Ca2+, ATP, calmodulin).

| Compound | RyR1 | RyR2 | RyR3 | Parameter | Reference |

| Ryanodine | 21.6 ± 2.1 nM | - | 1.9 ± 0.3 nM | Kd | |

| Caffeine | - | 9.0 ± 0.4 mM | More sensitive than RyR1 | EC50 | |

| Dantrolene | Inhibits | Unaffected | Inhibits | Activity | |

| Tetracaine | 180 µM | ~200 µM (diastolic) | - | IC50/K50 | |

| 4-chloro-m-cresol (4-CmC) | Sensitive | - | Much less sensitive than RyR1 | Activity |

Table 1: Comparative binding affinities and effective concentrations of various compounds for RyR isoforms. Note that a direct comparison of all values is challenging due to differing experimental setups across studies.

Experimental Protocols

The characterization of compound binding to RyR isoforms relies on a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.

[3H]-Ryanodine Binding Assay

This assay is a cornerstone for quantitatively assessing RyR channel activity, as [3H]-ryanodine binds with high affinity to the open state of the channel.

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled compound (e.g., [3H]ryanodine) to RyR isoforms.

Materials:

-

Microsomal fractions enriched with RyR1, RyR2, or RyR3 (isolated from tissue or from cell lines expressing the specific isoform).

-

[3H]-ryanodine

-

Binding buffer (e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, protease inhibitors).

-

Varying concentrations of unlabeled ryanodine for competition assays.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate the microsomal preparations with varying concentrations of [3H]-ryanodine in the binding buffer. For competition experiments, include a fixed concentration of [3H]-ryanodine and varying concentrations of the unlabeled test compound.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 2-5 hours).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the microsomes with the bound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using Scatchard plot analysis to determine Kd and Bmax values.

Workflow for [3H]-Ryanodine Binding Assay

Caption: Workflow of a [3H]-ryanodine binding experiment.

Intracellular Calcium Imaging

This method allows for the functional assessment of RyR channel activity by directly visualizing changes in intracellular calcium concentrations in response to compound application.

Objective: To measure the effect of a compound on RyR-mediated calcium release in intact cells.

Materials:

-

Cells expressing the RyR isoform of interest (e.g., myotubes, HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or a genetically encoded calcium indicator (e.g., GCaMP).

-

Physiological salt solution (e.g., Krebs-Ringer-HEPES).

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

-

Test compounds.

Procedure:

-

Culture the cells on glass coverslips or in multi-well plates.

-

Load the cells with a calcium indicator dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the plate in the reader.

-

Record baseline fluorescence.

-

Apply the test compound and continuously record the changes in fluorescence intensity over time.

-

At the end of the experiment, apply a known RyR agonist (e.g., caffeine) or an ionophore (e.g., ionomycin) to elicit a maximal response for data normalization.

-

Analyze the fluorescence data to determine parameters like peak amplitude, time to peak, and decay rate of the calcium transient.

Signaling Pathway in Calcium Imaging

Caption: Simplified signaling cascade in a calcium imaging assay.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This powerful technique allows for the direct measurement of the activity of a single RyR channel, providing detailed information about its gating properties (e.g., open probability, conductance).

Objective: To characterize the effects of a compound on the biophysical properties of a single RyR channel.

Materials:

-

Purified RyR protein or RyR-containing microsomal vesicles.

-

Planar lipid bilayer apparatus.

-

Synthetic phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).

-

Electrophysiology recording setup (amplifier, digitizer, computer with analysis software).

-

Symmetrical salt solutions (e.g., 250 mM KCl or CsCl).

-

Test compounds.

Procedure:

-

Form a lipid bilayer across a small aperture separating two chambers (cis and trans).

-

Incorporate a single RyR channel into the bilayer. This is often achieved by adding microsomal vesicles to the cis chamber and inducing fusion.

-

Establish a voltage clamp across the bilayer.

-

Record the baseline single-channel currents.

-

Add the test compound to the cis (cytosolic) or trans (luminal) chamber.

-

Record the changes in channel activity, including open probability (Po), mean open time, mean closed time, and single-channel conductance.

-

Analyze the recorded data to quantify the compound's effect on the channel's gating kinetics and conductance.

Experimental Setup for Single-Channel Recording

Caption: Schematic of a planar lipid bilayer setup for single-channel recording.

Conclusion

The three mammalian ryanodine receptor isoforms, RyR1, RyR2, and RyR3, represent a family of highly homologous yet pharmacologically distinct intracellular calcium channels. Their differential responses to small molecule modulators are of significant interest for the development of isoform-selective drugs for a range of skeletal and cardiac myopathies, as well as neurological disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the interactions of novel compounds with each RyR isoform. A thorough understanding of the isoform-specific pharmacology, facilitated by these techniques, is essential for advancing the field of RyR-targeted drug discovery.

References

- 1. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight Into Ryanodine Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary: Very Important Pharmacogene Information for RYR1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Comparison of Ryanodine Receptor Modulators: RyRs Activator 2 vs. Ryanodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels critical to regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum. This process is fundamental to numerous physiological functions, most notably excitation-contraction coupling in muscle tissues. The modulation of RyR activity by small molecules is a significant area of research for developing new therapeutics and insecticides. This technical guide provides an in-depth comparison of the well-characterized plant alkaloid, ryanodine, and a more recently identified synthetic compound, RyRs activator 2 (also known as compound 7o). We will delve into their mechanisms of action, present available quantitative data, detail relevant experimental methodologies, and visualize key pathways to offer a comprehensive resource for the scientific community.

Overview of Ryanodine Receptors (RyRs)

RyRs are large, homotetrameric protein complexes that form high-conductance calcium channels. There are three main isoforms in mammals:

-

RyR1: Predominantly found in skeletal muscle.

-

RyR2: The primary isoform in cardiac muscle.

-

RyR3: Expressed in various tissues, including the brain and smooth muscle.

The activity of these channels is intricately regulated by a host of endogenous modulators, including calcium ions (Ca²⁺), ATP, and calmodulin, as well as by phosphorylation and redox modifications. Exogenous ligands, such as ryanodine and synthetic compounds, can also profoundly influence RyR channel gating.

Ryanodine: The Archetypal RyR Modulator

Ryanodine is a plant alkaloid that has been instrumental in the characterization of RyRs. Its effect on the receptor is complex and concentration-dependent.

Mechanism of Action

At nanomolar to low micromolar concentrations , ryanodine locks the RyR channel in a long-lasting, sub-conductance open state. This "leaky" state leads to a sustained depletion of intracellular calcium stores. At higher concentrations (typically >100 µM) , ryanodine acts as a full inhibitor, blocking channel opening. This dual activity has made it a valuable pharmacological tool for studying RyR function.

Signaling Pathway Modulation

The following diagram illustrates the established mechanism of Ca²⁺-induced Ca²⁺ release (CICR) and the modulatory effect of ryanodine.

This compound (Compound 7o): A Novel Synthetic Activator

This compound, identified as compound 7o in the work by Liu et al. (2020), is a novel N-phenylpyrazole derivative designed as a potent activator of insect ryanodine receptors for insecticidal purposes.[1]

Chemical Structure

The detailed chemical structure of this compound (compound 7o) is that of a polysubstituted phenyl-containing novel N-phenylpyrazole scaffold. For the precise structure, please refer to the original publication by Liu et al. (2020) in Bioorganic & Medicinal Chemistry.

Mechanism of Action

This compound is designed to be a potent activator of RyRs, leading to uncontrolled release of intracellular calcium stores.[1] This disruption of calcium homeostasis is the basis for its insecticidal activity. The specific binding site and the exact conformational changes induced in the receptor by this compound are subjects of ongoing research.

Quantitative Comparison

Direct comparative data on the potency of this compound and ryanodine on the same receptor isoform and under identical experimental conditions are limited in the publicly available literature. The primary data for this compound is in the context of its insecticidal efficacy.

| Compound | Target Organism | Assay | Metric | Value | Reference |

| This compound (7o) | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 30% | [1] |

| Oriental armyworm (Mythimna separata) | Larvicidal Activity | LC₅₀ | 7.12 x 10⁻² mg L⁻¹ | [1] | |

| Ryanodine | House fly thorax, Cockroach muscle, Mouse muscle | [³H]ryanodine binding | Kᴅ | 4.4 - 5.6 nM | |

| Chlorantraniliprole | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 30% | [1] |

| Oriental armyworm (Mythimna separata) | Larvicidal Activity | LC₅₀ | 6.79 x 10⁻² mg L⁻¹ | ||

| Cyantraniliprole | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 10% |

Note: LC₅₀ (Lethal Concentration, 50%) is an indirect measure of receptor activation, reflecting the concentration required to kill 50% of the test population. Kᴅ (Dissociation Constant) is a measure of binding affinity, with lower values indicating higher affinity. The data for ryanodine is on a different biological preparation and measures a different parameter, highlighting the need for direct comparative studies.

Experimental Protocols

The characterization of RyR modulators involves a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Calcium Imaging in Insect Neurons

This protocol is adapted from the methodology used to assess the effect of this compound on insect neurons.

Objective: To measure changes in intracellular calcium concentration in response to the application of a RyR activator.

Materials:

-

Third-instar larvae of the target insect (e.g., oriental armyworm).

-

Dissection tools (fine forceps, scissors).

-

Imaging chamber.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Physiological saline solution for insects.

-

Confocal microscope with a CCD camera.

-

Test compounds (this compound, ryanodine).

Procedure:

-

Dissect the central nervous system from the insect larva in physiological saline.

-

Transfer the dissected tissue to the imaging chamber and allow it to adhere.

-

Load the neurons with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation in a dye-containing saline solution.

-

Wash the preparation with fresh saline to remove excess dye.

-

Mount the imaging chamber on the stage of the confocal microscope.

-

Acquire a baseline fluorescence recording.

-

Apply the test compound (this compound or ryanodine) to the preparation via perfusion.

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analyze the fluorescence data to quantify the change in intracellular calcium concentration.

[³H]-Ryanodine Binding Assay

This is a classic biochemical assay to study the interaction of compounds with the ryanodine receptor.

Objective: To determine the binding affinity of a ligand to the RyR and to assess how other modulators affect this binding.

Materials:

-

Microsomal preparations enriched in RyRs (from skeletal or cardiac muscle).

-

[³H]-ryanodine (radiolabeled ryanodine).

-

Binding buffer (containing appropriate ions and pH buffering).

-

Test compounds.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the microsomal preparation with a fixed concentration of [³H]-ryanodine and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific [³H]-ryanodine binding). The Ki (inhibition constant) can then be calculated from the IC₅₀.

Conclusion

Ryanodine remains a cornerstone tool for probing the function of ryanodine receptors, with a well-documented, albeit complex, mechanism of action. This compound emerges from recent research as a potent, synthetic activator of insect RyRs, demonstrating significant insecticidal potential. While direct, quantitative comparisons of their effects on RyR channel kinetics at the molecular level are still needed, the available data indicates that this compound is a highly efficacious compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for a deeper understanding of the structure-activity relationships of novel RyR modulators and for the development of next-generation therapeutics and safer, more effective insecticides. Further research into the specific interactions of this compound with the receptor will undoubtedly provide valuable insights into the molecular basis of ryanodine receptor activation.

References

Cellular Targets of Ryanodine Receptor Activators Beyond Ryanodine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in numerous cell types, most notably in muscle contraction and neuronal activity. Pharmacological activators of RyRs are invaluable tools for studying their function and have potential therapeutic applications. However, the utility of these activators can be complicated by their interactions with other cellular targets, leading to off-target effects that can confound experimental results and contribute to toxicity. This technical guide provides a comprehensive overview of the known cellular targets of common RyR activators beyond the ryanodine receptors themselves. We present quantitative data on these interactions, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.

Caffeine

Caffeine, a methylxanthine, is a widely used RyR activator that sensitizes the channel to calcium. However, its physiological effects are complex due to its interactions with multiple other targets.

Off-Target Profile of Caffeine

Caffeine's primary off-target effects are the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs).

-

Adenosine Receptors: Caffeine is a non-selective antagonist of A1 and A2A adenosine receptors.[1][2] This antagonism is responsible for many of caffeine's well-known stimulant effects on the central nervous system.[1]

-

Phosphodiesterases (PDEs): Caffeine can inhibit various PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, this effect is generally considered weak and occurs at concentrations higher than those required for adenosine receptor antagonism.

Quantitative Data for Off-Target Interactions of Caffeine

| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (Ki/IC50) | Reference(s) |

| Caffeine | Adenosine A1 Receptor | Rat | Radioligand Binding Assay | ~20 µM (Ki) | [3] |

| Caffeine | Adenosine A2A Receptor | Rat | Radioligand Binding Assay | ~8.1 µM (Ki) | [3] |

| Caffeine | Phosphodiesterase | - | Enzyme Inhibition Assay | Weak inhibition | - |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of caffeine for adenosine A1 or A2A receptors.

Principle: This assay measures the ability of a test compound (caffeine) to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat brain cortex for A1 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of unlabeled caffeine.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, include a high concentration of a non-radioactive ligand that binds to the same receptor (e.g., unlabeled adenosine).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the caffeine concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the inhibitory effect of caffeine on PDE activity.

Principle: This assay measures the activity of PDE by quantifying the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate. The inhibitory effect of a compound is determined by measuring the reduction in this conversion.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer containing MgCl2).

-

Prepare solutions of the PDE enzyme, the substrate (cAMP or cGMP), and varying concentrations of caffeine.

-

-

Enzymatic Reaction:

-

In a microplate, add the reaction buffer, the PDE enzyme, and the caffeine solution.

-

Pre-incubate to allow for any interaction between the enzyme and the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Incubate at a controlled temperature (e.g., 30°C) for a set period.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of product formed (AMP or GMP) or the remaining substrate (cAMP or cGMP). This can be done using various methods, including colorimetric, fluorescent, or luminescent assays. For example, a common method involves a coupled enzyme system where the product of the PDE reaction is converted into a detectable signal.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each caffeine concentration compared to a control without the inhibitor.

-

Plot the percent inhibition against the logarithm of the caffeine concentration to determine the IC50 value.

-

Visualization

Suramin

Suramin is a polysulfonated naphthylurea that has been shown to directly activate RyRs. However, it is a notoriously promiscuous compound with a wide range of biological activities.

Off-Target Profile of Suramin

Suramin's most well-characterized off-target effects are its antagonism of purinergic P2 receptors. It also interacts with various growth factor receptors and other proteins.

-

Purinergic P2 Receptors: Suramin is a non-selective antagonist of both P2Y (G protein-coupled) and P2X (ligand-gated ion channel) receptors.

-

Vasoactive Intestinal Peptide (VIP) Receptors: Suramin acts as a competitive antagonist at VIP receptors.

-

Raf1 Kinase Inhibitory Protein (hRKIP): Suramin has been shown to bind to hRKIP.

Quantitative Data for Off-Target Interactions of Suramin

| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (pA2/Ki) | Reference(s) |

| Suramin | P2Y1 Receptor | Turkey | Phospholipase C Assay | 5.77 (pA2) | |

| Suramin | P2Y2 Receptor | Human | Calcium Fluorescence Assay | 19 µM (Ki) | |

| Suramin | P2U (P2Y-like) Receptor | Human | Phospholipase C Assay | 4.32 (pA2) | |

| Suramin | VIP Receptor | Rat | Schild Plot Analysis | 5.1 (pA2) | |

| Suramin | PACAP Receptor | Rat | Schild Plot Analysis | 5.6 (pA2) |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of suramin for P2Y receptors.

Principle: This assay measures the competition between unlabeled suramin and a radiolabeled ligand for binding to P2Y receptors expressed in cell membranes. The amount of bound radioligand is quantified after separation by filtration.

Detailed Methodology:

-

Membrane Preparation:

-

Use cell lines stably expressing the P2Y receptor subtype of interest.

-

Harvest cells and homogenize them in a hypotonic buffer.

-

Centrifuge to pellet the cell membranes.

-

Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-labeled antagonist) and varying concentrations of suramin.

-

Incubate at room temperature for a defined period to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value from the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Visualization

Statins

Statins are primarily known as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. However, some studies have shown that they can also activate RyRs, making their primary targets relevant as "off-targets" in the context of RyR activation.

Off-Target Profile of Statins

The most prominent off-target effect of statins relevant to cellular signaling is the inhibition of the Rho/Rho kinase (ROCK) pathway.

-

Rho Kinase (ROCK): Statins inhibit the activity of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, adhesion, and contraction. This inhibition is thought to be independent of their cholesterol-lowering effects.

Quantitative Data for Off-Target Interactions of Statins

| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (Inhibition) | Reference(s) |

| Atorvastatin | Rho Kinase | Human | Leukocyte ROCK Activity | 49 ± 20% inhibition (80 mg/d) |

Experimental Protocols

Objective: To determine the direct inhibitory effect of a statin (e.g., atorvastatin) on ROCK activity.

Principle: This assay measures the phosphorylation of a specific ROCK substrate by purified active ROCK enzyme. The inhibitory effect of the statin is quantified by the reduction in substrate phosphorylation.

Detailed Methodology:

-

Reagents and Plate Preparation:

-

Use a microplate pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT).

-

Prepare solutions of purified active ROCK-II enzyme, ATP, and varying concentrations of the statin.

-

-

Kinase Reaction:

-

Add the diluted statin or vehicle control to the wells of the substrate-coated plate.

-

Add the purified active ROCK-II enzyme to initiate the reaction.

-

Start the phosphorylation reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by washing the wells.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).

-

Incubate to allow antibody binding.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash again.

-

Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of ROCK inhibition for each statin concentration.

-

Plot the percent inhibition against the logarithm of the statin concentration to determine the IC50 value.

-

Visualization

4-Chloro-m-cresol (4-CmC)

4-Chloro-m-cresol (4-CmC) is a potent activator of RyRs. However, it has been shown to have significant off-target effects, particularly at concentrations commonly used to activate RyRs.

Off-Target Profile of 4-Chloro-m-cresol

-

Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): 4-CmC inhibits the SERCA pump, which is responsible for pumping calcium back into the sarcoplasmic/endoplasmic reticulum. This inhibition can lead to an increase in cytosolic calcium independent of RyR activation.

-

Voltage-gated Potassium (Kv) Channels: 4-CmC has been shown to inhibit presynaptic voltage-gated potassium currents.

-

Voltage-gated Sodium Channels: 4-CmC can also block voltage-gated sodium channels.

Quantitative Data for Off-Target Interactions of 4-Chloro-m-cresol

| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (IC50/EC50) | Reference(s) |

| 4-Chloro-m-cresol | SERCA | - | ATPase Activity Assay | 2-3 mM (IC50) | |

| 4-Chloro-m-cresol | Voltage-gated K+ Channels (presynaptic) | Rat | Whole-cell Patch Clamp | 53% inhibition at 0.12 mM |

Experimental Protocols

Objective: To determine the IC50 of 4-CmC for SERCA inhibition.

Principle: This assay measures the ATP hydrolysis activity of SERCA. The rate of ATP consumption is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Detailed Methodology:

-

Vesicle Preparation:

-

Isolate sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle tissue.

-

-

Assay Mixture:

-

Prepare an assay buffer containing substrates for a coupled enzyme system (phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase), ATP, and a calcium ionophore (to prevent calcium accumulation inside the vesicles).

-

-

Assay Procedure:

-

Add the SR vesicles to the assay mixture in a cuvette or microplate well.

-

Add varying concentrations of 4-CmC.

-

Initiate the reaction by adding a defined concentration of calcium.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Determine the percentage of SERCA inhibition at each 4-CmC concentration.

-

Plot the percent inhibition against the logarithm of the 4-CmC concentration to determine the IC50 value.

-

Objective: To characterize the inhibitory effect of 4-CmC on voltage-gated potassium channels.

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell, enabling the study of the effects of a compound on specific ion channels.

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line expressing the Kv channel of interest or primary neurons.

-

Isolate single cells for recording.

-

-

Patch-Clamp Setup:

-

Use a patch-clamp amplifier, micromanipulator, and microscope.

-

Pull glass micropipettes to a suitable resistance and fill them with an internal solution mimicking the intracellular ionic composition.

-

-

Recording:

-

Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a series of voltage steps to elicit Kv channel currents.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with a solution containing 4-CmC and record the currents again.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition at each voltage.

-

Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

-

Visualization

Conclusion

The RyR activators discussed in this guide, while valuable as research tools, exhibit a range of off-target activities that must be considered when interpreting experimental data. Caffeine's antagonism of adenosine receptors, suramin's broad purinergic receptor inhibition, the effects of statins on the Rho kinase pathway, and 4-CmC's inhibition of SERCA and ion channels highlight the importance of using these compounds at appropriate concentrations and employing necessary controls. The provided quantitative data and detailed experimental protocols serve as a resource for researchers to better design and interpret their studies, ultimately leading to a more accurate understanding of the role of ryanodine receptors in cellular physiology and disease.

References

In Silico Modeling of Ryanodine Receptor 2 Activator Binding Pockets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model the binding pockets of activators for the Ryanodine Receptor 2 (RyR2), a critical intracellular calcium release channel. Understanding these binding interactions at a molecular level is paramount for the development of novel therapeutics targeting cardiac arrhythmias and other RyR2-related pathologies. This document outlines the key activator binding sites, summarizes quantitative data, details experimental and computational protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Ryanodine Receptor 2 and its Activators

The Ryanodine Receptor 2 (RyR2) is a large homotetrameric calcium channel located in the sarcoplasmic reticulum of cardiac muscle cells. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling.[1][2][3] Dysregulation of RyR2 activity, often due to genetic mutations, can lead to life-threatening conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][2]

Several endogenous and exogenous molecules act as activators of RyR2, modulating its open probability. Key physiological activators include cytosolic Ca²⁺ and adenosine triphosphate (ATP). Pharmacological activators, such as caffeine and the eponymous ryanodine (at nanomolar concentrations), are invaluable tools for studying channel function. In silico modeling techniques have become indispensable for elucidating the precise binding modes of these activators and for designing novel modulators with therapeutic potential.

Key Activator Binding Pockets on RyR2

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of RyR2, revealing the locations of several key activator binding sites.

-

Ca²⁺ Activation Site: RyR2 is activated by micromolar concentrations of cytosolic Ca²⁺. The primary Ca²⁺ binding site is located at the interface of the central and C-terminal domains (CTD). Key residues involved in coordinating the calcium ion include E3848, E3922, Q3925, H3850, and T4931.

-

ATP Binding Site: ATP is a physiological agonist that binds to a pocket formed by the U-motif, CTD, and the S6C domain.

-

Caffeine/Xanthine Binding Site: Caffeine and the related molecule xanthine are well-known activators of RyR2. Their binding site is located at the interface of the U-motif, the central domain, the CTD, and the VSC (voltage sensor-like domain). The residue W4645 has been identified as a key component of this binding pocket.

Quantitative Data on RyR2 Activator Interactions

The following tables summarize quantitative data related to the binding and functional effects of various RyR2 activators and modulators.

| Ligand/Modulator | Receptor/System | Method | Dissociation Constant (Kd) / IC50/EC50 | Reference |

| Calstabin-2 (FKBP12.6) | RyR2 (Closed State) | Not Specified | 0.01 - 0.1 pM | |

| Calstabin-2 (FKBP12.6) | RyR2 (Open State) | Not Specified | 1 nM | |

| FKBP12 | RyR2 | Not Specified | 200 nM | |

| EL20 (CaM-binding peptide) | RyR2 (R176Q mutant myocytes) | Functional Assay | IC50 = 35.4 nM | |

| EL20 (CaM-binding peptide) | Purified RyR2 | Single-channel recording | IC50 = 8.2 nM | |

| [³H]ryanodine | RyR2 D4365-GFP | Radioligand Binding | Kd = 1.52 ± 0.11 nM |

Methodologies for In Silico Modeling and Experimental Validation

A combination of computational and experimental techniques is crucial for accurately modeling activator binding pockets and validating the in silico findings.

Experimental Protocols

4.1.1. [³H]-Ryanodine Binding Assay

This assay is a widely used method to quantitatively assess the open probability of RyR channels, as [³H]-ryanodine preferentially binds to the open state of the channel.

-

Objective: To measure the binding of [³H]-ryanodine to RyR2 as an index of channel activity in the presence of various activators or inhibitors.

-

Materials:

-

Microsomes containing RyR2 (isolated from cardiac tissue or HEK293 cells expressing recombinant RyR2).

-

[³H]-ryanodine.

-

Binding buffer (e.g., 25 mM PIPES, 150 mM KCl, pH 7.1) with varying concentrations of free Ca²⁺.

-

Test compounds (activators/inhibitors).

-

Glass fiber filters.

-